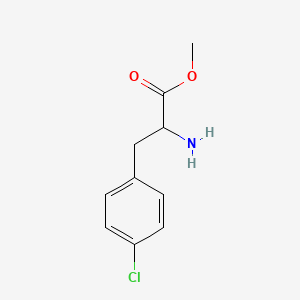

Methyl 2-amino-3-(4-chlorophenyl)propanoate

Description

Properties

IUPAC Name |

methyl 2-amino-3-(4-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHPVOLRIXZZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23434-91-5 (hydrochloride) | |

| Record name | 4-Chlorophenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00946090 | |

| Record name | Methyl 2-amino-3-(4-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23434-96-0 | |

| Record name | Phenylalanine, 4-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23434-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-amino-3-(4-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-3-phenylalaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-DL-PHENYLALANINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA5R0QT27X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 2-amino-3-(4-chlorophenyl)propanoate structural formula and CAS number

An In-Depth Technical Guide to Methyl 2-amino-3-(4-chlorophenyl)propanoate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-3-(4-chlorophenyl)propanoate, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and critical applications, grounding all information in established scientific principles.

Core Chemical Identity

Methyl 2-amino-3-(4-chlorophenyl)propanoate is the methyl ester of the non-canonical amino acid 4-chlorophenylalanine. The presence of the chlorine atom on the phenyl ring and the esterification of the carboxyl group impart unique properties that are highly valuable in synthetic chemistry and drug design. The most commonly utilized stereoisomer is the (S)-enantiomer, derived from L-4-chlorophenylalanine.

-

IUPAC Name : Methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate

-

Synonyms : 4-Chloro-L-phenylalanine methyl ester, L-p-Chlorophenylalanine methyl ester

-

CAS Number : 68759-85-3 (for the S-enantiomer)[1]

-

Molecular Formula : C₁₀H₁₂ClNO₂

-

Structural Formula :

Physicochemical Properties

The properties of this compound make it a versatile reagent in various synthetic contexts. The methyl ester form typically enhances solubility in organic solvents compared to its parent amino acid, facilitating its use in solution-phase synthesis.

| Property | Value | Source |

| Molecular Weight | 213.66 g/mol | [2][3][4] |

| Appearance | Typically an off-white to white solid or oil | General knowledge |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | General knowledge |

| Storage | Recommended storage at 2-8°C under dry conditions | [3] |

Synthesis Protocol: Fischer Esterification

The most direct and widely adopted method for preparing Methyl 2-amino-3-(4-chlorophenyl)propanoate is the Fischer esterification of its parent amino acid, 4-Chloro-L-phenylalanine. This acid-catalyzed reaction is a cornerstone of organic chemistry.

Rationale and Mechanistic Insight

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

-

Causality of Catalyst Choice : The amino group in the starting material is basic, while the carboxylic acid is acidic. Without a strong acid catalyst, an unproductive acid-base reaction would occur. The strong acid (e.g., HCl or H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). Thionyl chloride (SOCl₂) is also an excellent choice as it reacts with methanol to generate HCl in situ and also converts the carboxylic acid to a more reactive acyl chloride intermediate.

-

Role of Excess Alcohol : The reaction is an equilibrium process. According to Le Châtelier's principle, using the alcohol (methanol) as the solvent drives the equilibrium towards the product side, maximizing the yield of the desired ester.

Step-by-Step Experimental Protocol

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-L-phenylalanine (1.0 eq).

-

Solvent and Reagent Addition : Suspend the amino acid in anhydrous methanol (typically 5-10 mL per gram of amino acid). The mixture will likely be a slurry.

-

Catalyst Introduction : Cool the flask in an ice bath (0°C). Slowly and carefully add thionyl chloride (SOCl₂, 1.2 to 1.5 eq) dropwise. This step is exothermic and generates HCl gas. This must be performed in a well-ventilated fume hood.

-

Reaction Execution : Once the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65°C). Maintain reflux for 2-4 hours, during which the solid starting material should dissolve completely, indicating reaction progress.

-

Workup and Isolation : Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator. The crude product, typically the hydrochloride salt of the ester, will remain.

-

Purification : For many applications, the hydrochloride salt is used directly. To obtain the free amine, the crude salt is dissolved in water and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9. The free ester can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for synthesizing the target compound.

Applications in Research and Drug Development

The unique structure of Methyl 2-amino-3-(4-chlorophenyl)propanoate makes it a valuable tool in modern pharmaceutical research.

-

Non-Canonical Amino Acid for Peptide Modification : As a derivative of phenylalanine, it can be incorporated into peptide sequences in place of the natural amino acid. The 4-chloro substituent provides a sterically and electronically distinct side chain. This modification can enhance peptide stability by blocking enzymatic degradation, improve binding affinity to target receptors, or serve as a handle for further chemical modification.

-

Chiral Building Block in Small Molecule Synthesis : The compound is an important chiral synthon. The primary amine and ester functionalities provide two distinct reactive sites for building more complex molecules. It is frequently used in the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active compounds where stereochemistry is critical for function.

-

Prodrug Development : The methylation of the carboxylic acid is a classic prodrug strategy.[5] Ester groups can mask the charge of a carboxylic acid, increasing the lipophilicity of a molecule. This often leads to improved cell membrane permeability and enhanced oral bioavailability. Inside the cell, esterase enzymes can hydrolyze the methyl ester back to the active carboxylic acid form.

-

Tool for Structure-Activity Relationship (SAR) Studies : In drug discovery, systematic modification of a lead compound is essential to optimize its properties. Replacing a phenyl group with a 4-chlorophenyl group allows researchers to probe for specific interactions within a protein's binding pocket. The chlorine atom can participate in favorable halogen bonding or occupy a hydrophobic pocket, providing critical data to guide further drug design efforts. The methyl group itself can also influence pharmacodynamic and pharmacokinetic properties through various effects.[6]

Safety and Handling

While a comprehensive toxicological profile is not widely published, compounds of this class should be handled with standard laboratory precautions.

-

Hazards : Assumed to be an irritant. May cause skin, eye, and respiratory irritation based on data for analogous compounds.[7]

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling.

-

Handling : Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion

Methyl 2-amino-3-(4-chlorophenyl)propanoate is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its defined stereochemistry, reactive functional groups, and unique phenyl substitution make it an indispensable building block for developing novel therapeutics and probing complex biological systems. Understanding its synthesis and chemical logic is fundamental for any researcher aiming to leverage its full potential in the laboratory.

References

-

methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem, National Institutes of Health. [Link]

-

CAS No : 180264-84-0 | Product Name : Methyl 3-amino-3-(4-chlorophenyl)propanoate. Pharmaffiliates. [Link]

-

Application of methyl in drug design. PubMed, National Institutes of Health. [Link]

-

Amino Acids in the Development of Prodrugs. MDPI. [Link]

Sources

- 1. METHYL (2S)-2-AMINO-3-(4-CHLOROPHENYL)PROPANOATE | 68759-85-3 [amp.chemicalbook.com]

- 2. CAS 180264-84-0 | Methyl 3-amino-3-(4-chlorophenyl)propanoate - Synblock [synblock.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. METHYL (3R)-3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-3-(4-chlorophenyl)propanoate

Introduction: The Significance of a Substituted Phenylalanine Analogue

Methyl 2-amino-3-(4-chlorophenyl)propanoate, a derivative of the amino acid phenylalanine, is a compound of significant interest within the realms of medicinal chemistry and drug development. The introduction of a chlorine atom onto the phenyl ring and the esterification of the carboxylic acid moiety create a molecule with altered electronic properties, lipophilicity, and metabolic stability compared to its parent amino acid. These modifications make it a valuable building block in the synthesis of novel therapeutic agents, including peptide mimics and enzyme inhibitors.

A rigorous and unambiguous structural elucidation of such molecules is paramount to ensure the integrity of research and the safety and efficacy of potential drug candidates. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and complementary suite of tools for this purpose. This in-depth guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-amino-3-(4-chlorophenyl)propanoate, detailing the experimental rationale, data interpretation, and procedural workflows essential for its characterization. While experimentally obtained data for the hydrochloride salt is primarily referenced, this guide will also address the expected spectral characteristics of the free base form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the electronic environment of each atom.

Experimental Rationale and Protocol

The choice of solvent and instrument parameters are critical for acquiring high-quality NMR spectra.

Sample Preparation: For ¹H and ¹³C NMR analysis, approximately 5-25 mg and 50-100 mg of the analyte, respectively, are required.[1][2] The sample should be dissolved in 0.6-0.7 mL of a deuterated solvent.[1] Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak. However, for amino compounds, the acidic proton of the amine group (N-H) may exchange with any residual D₂O in the solvent or with other labile protons, sometimes leading to peak broadening. To observe these exchangeable protons, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, as the N-H protons exchange more slowly in this medium. All samples must be free of particulate matter to ensure optimal magnetic field homogeneity and prevent spectral artifacts.[1][3] Filtration of the sample solution into the NMR tube is therefore highly recommended.[3][4]

Instrumentation and Acquisition: High-field NMR spectrometers (e.g., 400 MHz or higher) are utilized to achieve better signal dispersion and resolution.[5] A standard one-dimensional ¹H NMR spectrum is typically acquired with 16-32 scans and a relaxation delay of 1-2 seconds.[5] For the less sensitive ¹³C nucleus, a proton-decoupled experiment is performed, requiring a greater number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) to obtain a good signal-to-noise ratio.[5] Spectra are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[6]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Methyl 2-amino-3-(4-chlorophenyl)propanoate is expected to show distinct signals corresponding to the different types of protons in the molecule. The following table summarizes the predicted chemical shifts (δ) in ppm, integration values, and multiplicity.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -NH₂ | Variable (broad) | Singlet | 2H |

| H-2 (α-proton) | ~3.8 - 4.2 | Doublet of doublets or Triplet | 1H |

| H-3 (β-protons) | ~2.9 - 3.2 | Multiplet | 2H |

| Aromatic (H-a) | ~7.2 - 7.4 | Doublet | 2H |

| Aromatic (H-b) | ~7.1 - 7.3 | Doublet | 2H |

-

-OCH₃ (Methyl Ester Protons): A singlet integrating to three protons is expected around 3.7 ppm, characteristic of methyl ester protons.[6]

-

-NH₂ (Amine Protons): These protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on the solvent and concentration. In the hydrochloride salt, this signal would be shifted significantly downfield and appear as a broad peak due to the -NH₃⁺ group.

-

H-2 (α-proton): This proton, attached to the chiral center, is adjacent to the β-protons. It is expected to appear as a doublet of doublets or a triplet in the range of 3.8-4.2 ppm.

-

H-3 (β-protons): These two diastereotopic protons are adjacent to the α-proton and the aromatic ring. They will likely appear as a multiplet between 2.9 and 3.2 ppm.

-

Aromatic Protons: The para-substituted chlorophenyl ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The two protons ortho to the chlorine atom (H-b) and the two protons meta to the chlorine (H-a) will have slightly different chemical shifts, typically in the range of 7.1-7.4 ppm.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| -OCH₃ | ~52 |

| C-2 (α-carbon) | ~55 |

| C-3 (β-carbon) | ~40 |

| C-Ar (quaternary, C-Cl) | ~133 |

| C-Ar (quaternary, C-CH₂) | ~137 |

| C-Ar (CH) | ~128, ~130 |

| C=O (Ester) | ~173 |

-

-OCH₃ (Methyl Ester Carbon): This carbon will appear around 52 ppm.

-

C-2 (α-carbon): The carbon attached to the amino group is expected around 55 ppm.

-

C-3 (β-carbon): The methylene carbon adjacent to the aromatic ring should resonate at approximately 40 ppm.

-

Aromatic Carbons: The aromatic region will show four signals: two for the protonated carbons (around 128 and 130 ppm) and two for the quaternary carbons. The carbon bearing the chlorine atom will be shifted downfield to about 133 ppm, and the carbon attached to the side chain will be around 137 ppm.

-

C=O (Ester Carbonyl): The ester carbonyl carbon will have the most downfield chemical shift, typically around 173 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Rationale and Protocol

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (~100 mg) and pressed into a transparent pellet.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly onto a crystal (e.g., diamond or ZnSe).[7]

Instrumentation and Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of Methyl 2-amino-3-(4-chlorophenyl)propanoate will exhibit characteristic absorption bands for its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400-3300 | Medium (two bands) |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| C=O Stretch (ester) | ~1735 | Strong |

| N-H Bend (primary amine) | 1650-1580 | Medium |

| C=C Stretch (aromatic) | 1600-1450 | Medium (multiple bands) |

| C-O Stretch (ester) | 1300-1000 | Strong |

| C-N Stretch | 1250-1020 | Medium |

| C-Cl Stretch | ~1090 | Strong |

| C-H Out-of-plane Bend (p-disubstituted) | 850-800 | Strong |

-

N-H Stretching: A primary amine typically shows two medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[8][9] For the hydrochloride salt, these bands would be replaced by a very broad and strong absorption from the -NH₃⁺ group, typically in the 3000-2500 cm⁻¹ range.

-

C=O Stretching: A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group.[10]

-

Aromatic C=C Stretching: Multiple medium-intensity bands between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[9]

-

C-O Stretching: The C-O single bond stretches of the ester group will result in strong absorptions in the 1300-1000 cm⁻¹ range.[10]

-

C-Cl Stretching: A strong band around 1090 cm⁻¹ is expected for the C-Cl bond of the chlorophenyl group.[11]

-

Aromatic C-H Bending: A strong out-of-plane bending vibration in the 850-800 cm⁻¹ region is characteristic of a para-disubstituted benzene ring.[12]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Rationale and Protocol

Ionization Method: Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to ionization and extensive fragmentation. This provides a detailed "fingerprint" of the molecule. For molecules that are less stable, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion or a quasi-molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).[13]

Instrumentation and Acquisition: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

Mass Spectrum Data and Interpretation

The molecular formula of Methyl 2-amino-3-(4-chlorophenyl)propanoate is C₁₀H₁₂ClNO₂. The nominal molecular weight is 213 g/mol for the ¹²C, ³⁵Cl isotope. A key feature will be the isotopic pattern of the chlorine atom: a peak for the ³⁵Cl isotope (M) and a peak for the ³⁷Cl isotope (M+2) with a relative intensity of approximately 3:1.

Expected Molecular Ion and Key Fragments:

| m/z | Proposed Fragment | Notes |

| 213/215 | [C₁₀H₁₂ClNO₂]⁺˙ | Molecular ion (M⁺˙) peak, showing the 3:1 isotopic pattern for chlorine. |

| 154/156 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 125/127 | [ClC₆H₄CH₂]⁺ | Benzylic cation, a common and stable fragment. |

| 88 | [CH(NH₂)COOCH₃]⁺ | Cleavage of the β-carbon-aromatic ring bond. |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation. |

-

Molecular Ion (m/z 213/215): The presence of a peak at m/z 213 and a smaller peak at m/z 215 in a roughly 3:1 ratio is definitive evidence for the presence of one chlorine atom in the molecule.

-

Loss of the Ester Group (m/z 154/156): A common fragmentation pathway for esters is the loss of the alkoxycarbonyl radical (-COOCH₃, 59 Da).[14] This would result in a fragment ion at m/z 154/156.

-

Formation of the Benzylic Cation (m/z 125/127): Cleavage of the Cα-Cβ bond is favorable, leading to the formation of a stable chlorobenzyl cation at m/z 125/127. This is often a prominent peak in the spectrum of phenylalanine derivatives.[15]

-

Cleavage at the β-carbon (m/z 88): Fragmentation can also occur at the Cβ-C(aromatic) bond, resulting in a fragment containing the amino acid backbone at m/z 88.[16]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of Methyl 2-amino-3-(4-chlorophenyl)propanoate. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups, including the amine, ester, and chlorophenyl moieties. Mass spectrometry establishes the molecular weight and provides further structural confirmation through characteristic fragmentation patterns, including the isotopic signature of the chlorine atom. This guide serves as a detailed reference for researchers and scientists, outlining the necessary experimental considerations and the logical framework for interpreting the spectroscopic data of this important synthetic building block.

References

-

El Rayes, S. M., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8823-8837. Available from: [Link]

-

SpectraBase. Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride. Available from: [Link]

-

Puzzarini, C., & Barone, V. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 127(16), 3635–3645. Available from: [Link]

-

Puzzarini, C., & Barone, V. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. PubMed Central. Available from: [Link]

-

ResearchGate. The Vibrational Spectroscopic studies and molecular property analysis of l-Phenylalanine using quantum chemical method. Available from: [Link]

-

University of California, Davis. Sample Preparation. Available from: [Link]

-

Almeida, M. R., et al. (2001). Vibrational Spectroscopic Study of L-Phenylalanine: Effect of pH. Applied Spectroscopy, 55(6), 751-756. Available from: [Link]

-

University of Cambridge. How to make an NMR sample. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl propanoate. Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Available from: [Link]

-

ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

PubChemLite. Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate. Available from: [Link]

-

Doc Brown's Chemistry. Mass spectrum of methyl propanoate. Available from: [Link]

-

Doc Brown's Chemistry. The 1H NMR spectrum of methyl propanoate. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link]

-

Pharmaffiliates. Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate. Available from: [Link]

-

ResearchGate. FTIR spectra to determine the amine functional groups on urea Black... Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

- Google Patents. United States Patent US 6,448,228 B1.

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available from: [Link]

-

ResearchGate. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available from: [Link]

-

National Institutes of Health. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Available from: [Link]

-

ChemSynthesis. methyl 2-amino-3-oxo-3-phenylpropanoate. Available from: [Link]

-

YouTube. NMR spectrum of methyl propanoate. Available from: [Link]

-

SpectraBase. Methyl 3-(4-chlorophenyl)-2,2-dimethypropanoate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

-

Molbase. 2-AMINO-3-(4-CHLOROPHENYL)PROPANOIC ACID | CAS 14173-39-8. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. Available from: [Link]

-

ResearchGate. IR spectrum of methyl N-(4-chlorophenyl)-N′-cyanocarbamimidothioate (3). Available from: [Link]

-

PubChem. Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Available from: [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. OPG [opg.optica.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | MDPI [mdpi.com]

- 12. instanano.com [instanano.com]

- 13. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

biological activity of Methyl 2-amino-3-(4-chlorophenyl)propanoate

An In-Depth Technical Guide to the Biological Activity of Methyl 2-amino-3-(4-chlorophenyl)propanoate: A Foundational Tool for Serotonin Research

Abstract

Methyl 2-amino-3-(4-chlorophenyl)propanoate, the methyl ester of p-Chlorophenylalanine (PCPA), serves as a critical pharmacological tool for the scientific community. Its primary and most profound biological activity is the potent and irreversible inhibition of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. This action leads to a significant and sustained depletion of serotonin (5-hydroxytryptamine, 5-HT) in both the central and peripheral nervous systems. As a more lipophilic prodrug, the methyl ester form exhibits enhanced penetration across the blood-brain barrier compared to its parent compound, PCPA, making it an effective agent for studying the role of central serotonin in vivo. This guide provides a comprehensive overview of its mechanism of action, details established experimental protocols for its use, and contextualizes its role in neurobiological and pharmacological research.

Part 1: Introduction and Molecular Profile

Methyl 2-amino-3-(4-chlorophenyl)propanoate is a synthetic derivative of the amino acid phenylalanine. It is most commonly supplied as a hydrochloride salt to improve solubility and stability[1]. Its utility in research is not as a therapeutic agent but as a chemical tool to induce a state of serotonin deficiency, thereby allowing investigators to probe the multifaceted functions of this critical neurotransmitter. By observing the physiological and behavioral consequences of serotonin depletion, researchers can infer the baseline functions of the serotonergic system.

The esterification of p-Chlorophenylalanine to Methyl 2-amino-3-(4-chlorophenyl)propanoate is a key structural modification that enhances its lipophilicity. This allows it to cross the blood-brain barrier more effectively than PCPA, where it is subsequently hydrolyzed by endogenous esterases to release the active inhibitor, PCPA, directly within the central nervous system[2][3].

Table 1: Physicochemical Properties of Methyl 2-amino-3-(4-chlorophenyl)propanoate Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | 4-Chloro-DL-phenylalanine methyl ester hydrochloride | [2][4] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [4] |

| Molecular Weight | 250.12 g/mol | [4] |

| CAS Number | 14173-40-1 | [2] |

| Appearance | White to cream powder or crystals | [2][5] |

| Storage Temperature | -20°C | [2] |

| Primary Activity | Tryptophan Hydroxylase Inhibitor | [2][3] |

Part 2: Core Mechanism of Action: Inhibition of Serotonin Synthesis

The biological effects of Methyl 2-amino-3-(4-chlorophenyl)propanoate are almost exclusively attributable to its ability to deplete serotonin. This is achieved through the irreversible inhibition of Tryptophan Hydroxylase (TPH), the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of serotonin: the hydroxylation of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP)[6][7].

There are two distinct isoforms of this enzyme:

-

TPH1: Primarily expressed in peripheral tissues, most notably the enterochromaffin cells of the gut and in the pineal gland. TPH1 is responsible for producing the vast majority of the body's serotonin, which functions as a hormone in the periphery[7][8].

-

TPH2: Expressed exclusively in the neurons of the raphe nuclei in the brainstem. TPH2 is responsible for the synthesis of all serotonin that functions as a neurotransmitter in the central nervous system[7][8].

PCPA, the active metabolite, is a non-selective inhibitor, meaning it potently inhibits both TPH1 and TPH2. This results in a global depletion of serotonin throughout the body. The inhibition is irreversible, meaning that the restoration of serotonin synthesis requires the de novo synthesis of new TPH enzyme, a process that can take several days[5][9].

Caption: Figure 1: Serotonin Synthesis Pathway Inhibition.

Part 3: Key Experimental Protocols

The utility of Methyl 2-amino-3-(4-chlorophenyl)propanoate as a research tool is realized through specific experimental applications. The following protocols provide a framework for its use in both in vitro and in vivo settings.

Protocol 3.1: In Vitro Tryptophan Hydroxylase Inhibition Assay

This protocol is designed to confirm the inhibitory activity of the compound on TPH enzyme activity, typically using brain tissue homogenates as a source of TPH2.

Causality: The principle of this assay is to measure the enzymatic conversion of a radiolabeled substrate (L-tryptophan) to the product (serotonin) in the presence and absence of the inhibitor. A reduction in product formation indicates enzymatic inhibition[6][10].

Caption: Figure 2: Workflow for In Vitro TPH Inhibition Assay.

Methodology:

-

Tissue Preparation: Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brainstem or frontal cortex on ice. Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Enzyme Extraction: Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C. The resulting supernatant contains the crude TPH enzyme.

-

Reaction Setup: In microcentrifuge tubes, combine the enzyme supernatant with an assay buffer containing necessary cofactors (e.g., NADPH, pterin cofactor). Add varying concentrations of the test compound (or vehicle for control).

-

Initiation and Incubation: Initiate the enzymatic reaction by adding radiolabeled L-[¹⁴C]tryptophan. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Analysis: Stop the reaction by adding a strong acid (e.g., perchloric acid). Separate the product, [¹⁴C]serotonin, from the substrate using HPLC.

-

Quantification: Collect the fraction corresponding to serotonin and quantify the radioactivity using a liquid scintillation counter. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 3.2: In Vivo Serotonin Depletion in a Rodent Model

This protocol describes the use of Methyl 2-amino-3-(4-chlorophenyl)propanoate to create an animal model of serotonin deficiency for behavioral or neurochemical studies[2][11].

Causality: Systemic administration of the compound leads to TPH inhibition in both the brain and periphery. The subsequent depletion of serotonin allows for the study of its role in complex behaviors like anxiety, depression, or cognition[11][12].

Caption: Figure 3: Workflow for In Vivo Serotonin Depletion.

Methodology:

-

Compound Preparation: Dissolve Methyl 2-amino-3-(4-chlorophenyl)propanoate HCl in sterile saline (0.9% NaCl). The dose typically ranges from 150-300 mg/kg.

-

Administration: Administer the solution to rodents via intraperitoneal (i.p.) injection. A common regimen is once daily for two to three consecutive days to ensure profound and lasting TPH inhibition[11]. A control group should receive vehicle (saline) injections.

-

Washout and Testing Period: Wait at least 24-48 hours after the final injection before commencing behavioral testing. This allows for clearance of the compound itself while the effects of serotonin depletion are maximal.

-

Behavioral Assessment: Conduct behavioral tests relevant to the research question. For example, the Forced Swim Test or Tail Suspension Test can be used to assess despair-like behavior, which may be modulated by serotonin levels[12][13].

-

Neurochemical Confirmation: Following behavioral testing, euthanize the animals and dissect relevant brain regions. Flash-freeze the tissue in liquid nitrogen and store at -80°C. Analyze the tissue for serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical detection (HPLC-ECD) to verify the extent of depletion[11].

Table 2: Representative Data from In Vivo Serotonin Depletion Study

| Treatment Group | Brain Region | Serotonin (ng/g tissue) | 5-HIAA (ng/g tissue) | % Depletion (Serotonin) |

| Vehicle Control | Frontal Cortex | 450 ± 35 | 280 ± 20 | N/A |

| PCPA-Me (300 mg/kg) | Frontal Cortex | 22 ± 8 | 15 ± 5 | ~95% |

| Vehicle Control | Hippocampus | 380 ± 30 | 250 ± 18 | N/A |

| PCPA-Me (300 mg/kg) | Hippocampus | 18 ± 6 | 12 ± 4 | ~95% |

| Data are presented as mean ± SEM and are hypothetical examples based on expected outcomes.[11] |

Part 4: Broader Biological Context and Limitations

While the primary application of Methyl 2-amino-3-(4-chlorophenyl)propanoate is in studying serotonin, its effects are widespread. Peripherally, it depletes serotonin in the gut, which can impact gastrointestinal motility, and in platelets, which can affect hemostasis[7].

It is crucial to acknowledge the compound's limitations. Its non-selectivity for TPH1 versus TPH2 means that observed effects cannot be definitively attributed to central versus peripheral serotonin depletion without further targeted experiments. Furthermore, high doses can affect other catecholamine systems, with some reports of modest reductions in dopamine and noradrenaline concentrations[11]. Modern research often employs more sophisticated tools, such as selective TPH1 inhibitors (e.g., telotristat ethyl) or genetic knockout models (e.g., TPH2 knockout mice), to dissect the roles of central and peripheral serotonin with greater precision[7][13][14].

Despite these limitations, Methyl 2-amino-3-(4-chlorophenyl)propanoate remains a valuable, accessible, and well-characterized tool for inducing rapid and robust serotonin depletion, providing foundational insights into the function of this vital signaling molecule.

References

-

McGeer, E. G., & Peters, D. A. V. (1969). In vitro screen of inhibitors of rat brain serotonin synthesis. Canadian Journal of Biochemistry, 47(5), 501-506. Retrieved from [Link]

-

Yohn, C. N., Gergues, M. M., & Samuels, B. A. (2017). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Progress in molecular biology and translational science, 146, 1-71. Retrieved from [Link]

-

SLS - Lab Supplies. (n.d.). 4-Chloro-DL-phenylalanine meth | c3635-1g | SIGMA-ALDRICH. Retrieved from [Link]

-

Gutknecht, L., et al. (2008). Mice Genetically Depleted of Brain Serotonin do not Display a Depression-like Behavioral Phenotype. Neuropsychopharmacology, 34(10), 2293-2306. Retrieved from [Link]

-

Peters, D. A. V., & McGeer, E. G. (1969). In vitro screen of inhibitors of rat brain serotonin synthesis. Canadian Journal of Biochemistry, 47(5), 501-506. Retrieved from [Link]

-

Lesch, K. P., & Waider, J. (2012). Developmental Effects of SSRI's – Lessons learned from Animal Studies. International journal of developmental neuroscience, 30(6), 497-503. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]

-

Graeff, F. G., et al. (1996). Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. Neuroscience and biobehavioral reviews, 20(1), 1-12. Retrieved from [Link]

-

D'Aquila, P. S., et al. (2000). Animal models as tools to study the pathophysiology of depression. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 24(5), 743-763. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

-

Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. BMC pharmacology & toxicology, 19(1), 13. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Discovery and biological characterization of a novel scaffold for potent inhibitors of peripheral serotonin synthesis. Retrieved from [Link]

-

El Rayes, S. M., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9405-9419. Retrieved from [Link]

-

TPT. (2025). Selectivity and Safety Characterization of a Xanthine–Imidazothiazole Lead Structure: a Novel Tryptophan Hydroxylase Inhibitor of Peripheral Serotonin Synthesis. ACS Pharmacology & Translational Science. Retrieved from [Link]

- Google Patents. (1999). United States Patent.

-

Analytical Methods. (2012). Analytical Methods, 4(1), 173-181. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate. Retrieved from [Link]

-

Bader, M. (2019). Inhibition of serotonin synthesis: A novel therapeutic paradigm. Pharmacology & therapeutics, 207, 107423. Retrieved from [Link]

-

NIOSH. (n.d.). Alphabetical Method Listing - M. Retrieved from [Link]

-

ChemSynthesis. (2025). methyl 2-amino-3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

Martin, A. M., et al. (2012). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. Journal of Pharmacology and Experimental Therapeutics, 340(1), 108-118. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]

-

Ruotsalainen, S., et al. (1995). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural brain research, 71(1-2), 189-200. Retrieved from [Link]

-

ResearchGate. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

-

Engelman, K., Lovenberg, W., & Sjoerdsma, A. (1970). Serotonin now: clinical implications of inhibiting its synthesis with para-chlorophenylalanine. Annals of internal medicine, 73(4), 607-630. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Balakina, G. B., et al. (2016). Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition. Frontiers in behavioral neuroscience, 10, 189. Retrieved from [Link]

-

Alichem. (n.d.). Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate. Retrieved from [Link]

-

MDPI. (2022). Effects of Chlorophyll a and b in Reducing Genotoxicity of 2-Amino-3,8-dimethylimidazo[4,5-F]quinoxaline (MeIQx). Retrieved from [Link]

-

Grybaitė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2234. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro- DL -phenylalanine methyl ester 14173-40-1 [sigmaaldrich.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. 4-Chloro-DL-phenylalanine methyl ester hydrochloride | C10H13Cl2NO2 | CID 2733277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-DL-phenylalanine, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin now: clinical implications of inhibiting its synthesis with para-chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mice Genetically Depleted of Brain Serotonin do not Display a Depression-like Behavioral Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Therapeutic Potential of Methyl 2-amino-3-(4-chlorophenyl)propanoate

This guide provides a comprehensive technical overview of Methyl 2-amino-3-(4-chlorophenyl)propanoate, a compound of significant interest to researchers and drug development professionals. We will delve into its core mechanism of action, explore its multifaceted therapeutic applications based on preclinical and experimental evidence, and provide practical insights for its use in a research setting.

Part 1: Foundational Chemistry and Properties

Methyl 2-amino-3-(4-chlorophenyl)propanoate, also known as 4-Chloro-DL-phenylalanine methyl ester, is a derivative of the amino acid phenylalanine.[1] Its chemical structure is characterized by a chlorophenyl group, which is crucial for its biological activity. The hydrochloride salt form is often used in research to improve solubility.[2]

| Property | Value |

| IUPAC Name | methyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ |

| Molecular Weight | 250.12 g/mol |

| CAS Number | 14173-40-1 |

| Form | Powder |

| Storage Temperature | −20°C |

Data sourced from PubChem and Sigma-Aldrich.[1]

The synthesis of this compound and its chiral intermediates is a key area of interest, particularly for creating enantiomerically pure active pharmaceutical ingredients (APIs).[3]

Part 2: Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

The primary and most well-documented mechanism of action for Methyl 2-amino-3-(4-chlorophenyl)propanoate and its parent compound, p-chlorophenylalanine (PCPA), is the irreversible inhibition of tryptophan hydroxylase (TPH).[4][5] TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[4]

By irreversibly binding to and inactivating TPH, this compound leads to a profound and long-lasting depletion of serotonin in the central nervous system and peripheral tissues.[4] The methyl ester formulation is particularly effective as it is believed to cross the blood-brain barrier more readily than PCPA. This property makes it a powerful tool for investigating the role of serotonin in various physiological and pathological processes. The effects of this depletion are so significant that serotonin levels can become undetectable within the first day of administration in animal models.[4]

Caption: Inhibition of the Serotonin Synthesis Pathway.

Part 3: Potential Therapeutic Applications and Research Models

The ability of Methyl 2-amino-3-(4-chlorophenyl)propanoate to deplete serotonin has made it an invaluable tool in neuroscience research and has suggested potential, albeit complex, therapeutic applications.

Neuropsychiatric and Cognitive Disorders

A significant body of research utilizes this compound to induce serotonin depletion in animal models to study the role of this neurotransmitter in cognitive function. Studies have shown that administration is associated with cognitive defects in rodents. By creating a serotonin-depleted state, researchers can investigate the mechanisms underlying conditions like depression and anxiety and test the efficacy of novel therapeutic agents that may act on other neurotransmitter systems.

Carcinoid Syndrome

The parent compound, fenclonine (PCPA), has been used experimentally to treat carcinoid syndrome, a condition often characterized by the overproduction of serotonin by neuroendocrine tumors.[4] The rationale is to directly inhibit the synthesis of excess serotonin, thereby alleviating symptoms such as diarrhea and flushing. However, its clinical use has been limited by side effects, including hypersensitivity reactions and psychiatric disturbances.[4] Methyl 2-amino-3-(4-chlorophenyl)propanoate, with its potentially improved central nervous system penetration, represents a molecule of interest for further investigation in this area, although similar side effect profiles would need to be carefully evaluated.

Behavioral Research

Preclinical studies have demonstrated that the depletion of brain serotonin by this compound can induce significant behavioral changes in animal models. This includes the induction of compulsive sexual activity and alterations in aggressive behavior in rats.[6][7] These findings underscore the critical role of serotonin in regulating behavior and provide a model for studying the neurobiology of impulse control disorders.

Other Pharmacological Effects

Interestingly, some research suggests that Methyl 2-amino-3-(4-chlorophenyl)propanoate may exert pharmacological effects independent of TPH inhibition. These studies have shown 5-HT-like actions in certain tissues, such as contraction of the rat fundal strip, which could be prevented by the 5-HT antagonist methysergide.[8][9] This highlights the complex pharmacology of the compound and suggests that its full spectrum of activity may not be solely attributable to serotonin depletion.

Part 4: Applications in Drug Discovery and as a Synthetic Intermediate

Beyond its direct biological effects, Methyl 2-amino-3-(4-chlorophenyl)propanoate is a versatile building block in medicinal chemistry.[2]

Synthesis of Novel Therapeutics

Its structure, particularly the chiral center and the reactive chlorophenyl group, makes it a valuable intermediate for asymmetric synthesis.[3] It is used in the development of:

-

CNS Disorders and Cardiovascular Diseases: As a chiral intermediate for APIs requiring high enantiomeric purity.[3]

-

Oncology: Derivatives have been synthesized and investigated for their antiproliferative and apoptotic activity in colon cancer cells.[10][11]

-

Enzyme Inhibitors and Peptidomimetics: The chlorophenyl group can enhance binding affinity and metabolic stability in newly synthesized molecules.[3]

Exploration of Other Receptor Systems

Derivatives of this compound have been explored for their potential as GABAB receptor antagonists, suggesting a role in modulating neurotransmission beyond the serotonergic system.[12] This opens up avenues for its use in developing treatments for conditions like anxiety and epilepsy.[12]

Part 5: Experimental Protocols

In Vivo Serotonin Depletion in a Rodent Model

This protocol provides a general framework for inducing serotonin depletion in rats for research purposes.

Caption: Workflow for In Vivo Serotonin Depletion Study.

Methodology:

-

Animal Acclimation: House male Sprague-Dawley rats (250-300g) in a controlled environment (12:12 light-dark cycle, food and water ad libitum) for at least one week prior to the experiment.

-

Drug Preparation: Prepare a solution of 4-Chloro-DL-phenylalanine methyl ester hydrochloride in sterile 0.9% saline. The concentration should be calculated based on the desired dosage and the average weight of the animals.

-

Administration: Administer the compound via intraperitoneal (IP) injection. A common dosing regimen to achieve significant serotonin depletion is 150-300 mg/kg daily for three consecutive days.[7] A control group should receive vehicle (saline) injections.

-

Behavioral and Neurochemical Assessment: Behavioral testing can commence 24-48 hours after the final injection. Following the completion of behavioral paradigms, animals are euthanized, and brain tissue is rapidly dissected, frozen, and stored at -80°C for later analysis of serotonin and its metabolite, 5-HIAA, by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Self-Validation: The efficacy of the protocol is validated by demonstrating a significant reduction (typically >85-90%) in serotonin levels in the brains of the treated group compared to the vehicle-treated control group.[7]

Part 6: Summary and Future Directions

Methyl 2-amino-3-(4-chlorophenyl)propanoate is a potent and versatile molecule with a well-defined primary mechanism of action. Its utility spans from fundamental neuroscience research to a scaffold for the development of novel therapeutics.

| Application Area | Rationale/Mechanism | Key Findings/Potential |

| Neuroscience Research | Tryptophan hydroxylase inhibitor; serotonin depletion | Elucidates the role of serotonin in cognition, behavior, and disease.[7] |

| Carcinoid Syndrome | Inhibition of excessive serotonin synthesis | Potential to control symptoms, but side effects are a major concern.[4] |

| Drug Discovery | Chiral building block; versatile chemical intermediate | Synthesis of novel compounds for CNS, oncology, and cardiovascular applications.[2][3][10] |

| GABAB Receptor Modulation | Derivatives show antagonist activity | Potential for developing treatments for anxiety and epilepsy.[12] |

The primary challenge for any direct therapeutic application of this compound remains the profound and non-specific nature of the serotonin depletion it causes, which is associated with a range of side effects.[4] Future research should focus on leveraging its chemical structure to design derivatives with more targeted actions or to develop compounds that modulate the serotonergic system in a more nuanced manner. Its role as a synthetic intermediate in creating new chemical entities with diverse biological activities remains a highly promising avenue for drug development professionals.

References

-

Fuenmayor, L. D., & Vogt, M. (1979). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British journal of pharmacology, 65(1), 133–144. Available from: [Link]

-

MySkinRecipes. (S)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride. Available from: [Link]

-

PubChem. 4-Chloro-DL-phenylalanine methyl ester hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Fuenmayor, L. D., & Vogt, M. (1979). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. PubMed. Available from: [Link]

-

Wikipedia. Fenclonine. Available from: [Link]

-

Tagliamonte, A., Tagliamonte, P., Gessa, G. L., & Brodie, B. B. (1969). Compulsive sexual activity induced by p-chlorophenylalanine in normal and pinealectomized male rats. Science, 166(3911), 1433–1435. Available from: [Link]

-

Miczek, K. A., & Grossman, S. P. (1972). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology, biochemistry, and behavior, 1(1), 77–80. Available from: [Link]

-

El Rayes, S. M., Aboelmagd, A., Gomaa, M. S., Fathalla, W., Ali, I. A. I., Pottoo, F. H., & Khan, F. A. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9463–9477. Available from: [Link]

-

ResearchGate. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

Sources

- 1. 4-Chloro-DL-phenylalanine methyl ester hydrochloride | C10H13Cl2NO2 | CID 2733277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride [myskinrecipes.com]

- 4. Fenclonine - Wikipedia [en.wikipedia.org]

- 5. A13323.09 [thermofisher.com]

- 6. Compulsive sexual activity induced by p-chlorophenylalanine in normal and pinealectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Buy Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate [smolecule.com]

An In-depth Technical Guide to the Mechanism of Action of Halogenated Phenylalanine Esters

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated phenylalanine esters, with para-chlorophenylalanine (pCPA) or fenclonine as the archetypal compound, are potent modulators of serotonergic neurotransmission. Their primary and most well-characterized mechanism of action is the selective and irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. This guide provides a detailed exploration of this core mechanism, differentiating between the compound's competitive action in vitro and its irreversible inactivation of TPH in vivo. Beyond this primary pathway, we will dissect secondary mechanisms, including interactions with amino acid transporters like LAT1, which are significantly influenced by the nature and position of the halogen substituent. Furthermore, this document details established experimental protocols for evaluating TPH inhibition and serotonin depletion, offering a practical framework for researchers. While their clinical utility has been hampered by adverse effects, these compounds remain invaluable research tools for elucidating the multifaceted roles of serotonin in physiology and pathology.

Introduction

Phenylalanine, a fundamental aromatic amino acid, serves as a backbone for a class of synthetic derivatives that have profoundly impacted neuropharmacology. The strategic addition of halogen atoms (e.g., chlorine, fluorine, iodine) to the phenyl ring, often coupled with esterification, creates compounds with unique biological activities. The most prominent among these is para-chlorophenylalanine (pCPA), also known as fenclonine.[1][2] Since its development, pCPA has been instrumental as a research tool to induce a state of profound serotonin depletion, allowing scientists to investigate the roles of this critical neurotransmitter in processes ranging from sleep and mood to aggression and pain modulation.[2][3] This guide synthesizes current knowledge on the molecular mechanisms underpinning the action of these compounds, their structure-activity relationships, and the methodologies used to characterize their effects.

Section 1: The Primary Mechanism - Tryptophan Hydroxylase Inhibition

The defining action of compounds like pCPA is the disruption of the serotonin synthesis pathway at its origin.

The Serotonin (5-HT) Biosynthesis Pathway

Serotonin (5-hydroxytryptamine, 5-HT) is synthesized from the essential amino acid L-tryptophan. The initial and rate-limiting step of this conversion is catalyzed by the enzyme Tryptophan Hydroxylase (TPH), which hydroxylates tryptophan to form 5-hydroxytryptophan (5-HTP).[1][2][4] Aromatic L-amino acid decarboxylase (AADC) then rapidly converts 5-HTP to serotonin.[1] TPH exists in two main isoforms: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system's serotonergic neurons.[5] The activity of TPH is therefore the critical control point for all downstream serotonergic function.

Caption: Serotonin synthesis pathway and its inhibition by p-Chlorophenylalanine.

Fenclonine (p-Chlorophenylalanine): An Archetypal Irreversible Inhibitor

Fenclonine is a phenylalanine derivative where a chlorine atom is substituted at the para (4th) position of the phenyl ring.[2][6] Its mechanism of TPH inhibition is distinct and context-dependent:

-

In Vitro (Competitive Inhibition): In cell-free enzyme assays, pCPA behaves as a competitive inhibitor, competing with the natural substrate, L-tryptophan, for binding to the active site of TPH.[6][7]

-

In Vivo (Irreversible Inactivation): When administered to a living organism, pCPA causes a profound and long-lasting depletion of serotonin that cannot be explained by simple competition.[1][6] The evidence points to an irreversible inactivation of the TPH enzyme.[1][6] It is proposed that pCPA is incorporated into the enzyme, leading to a covalent modification that permanently destroys its catalytic activity.[2][8]

This irreversible action is responsible for the drastic depletion of serotonin, which can fall to less than 10% of baseline levels within days of administration.[3][9] The recovery of serotonin synthesis is slow and depends on the de novo synthesis of new TPH enzyme, a process that can take one to two weeks.[1] Notably, pCPA does not affect the activity of Aromatic L-amino acid decarboxylase (AADC), the second enzyme in the pathway.[1]

Structure-Activity Relationships (SAR)

The specific chemical structure of halogenated phenylalanine esters is critical to their activity.

-

Halogen Identity and Position: The presence and location of the halogen atom influence the molecule's interaction with biological targets. For example, the inductive effect of a highly electronegative atom like fluorine can decrease the strength of π-π stacking interactions, potentially altering binding affinity compared to native phenylalanine.[10] Conversely, larger halogens can enhance binding through favorable hydrophobic interactions.[11]

-

Esterification: The conversion of the carboxylic acid group to an ester (e.g., a methyl ester) primarily modifies the compound's pharmacokinetic properties.[9][12] Esterification increases lipophilicity, which can enhance absorption from the gastrointestinal tract and facilitate passage across the blood-brain barrier. Within the body, esterases rapidly hydrolyze the ester back to the active carboxylic acid form.

| Compound/Class | Primary Target | Mechanism of Action | Key Structural Feature |

| p-Chlorophenylalanine (Fenclonine) | Tryptophan Hydroxylase (TPH) | Irreversible Inactivation (in vivo) | Chlorine at para-position |

| Halogenated Phenylalanines (general) | L-type Amino Acid Transporter 1 (LAT1) | Competitive Binding/Transport | Halogen size and position |

| Di-iodotyrosine / Di-bromotyrosine | Glutamate Receptors | Attenuation of Synaptic Transmission | Halogenated tyrosine structure |

Table 1: Summary of representative halogenated phenylalanine derivatives and their primary molecular targets.

Section 2: Broader Pharmacological Profile & Secondary Mechanisms

While TPH inhibition is the dominant mechanism, these compounds exhibit other biologically significant interactions.

Interaction with L-type Amino Acid Transporter 1 (LAT1)

LAT1 is a crucial transporter responsible for carrying large neutral amino acids, including phenylalanine, across biological membranes like the blood-brain barrier.[13] Halogenated phenylalanine derivatives are recognized by and interact with LAT1, and this interaction is key to their cellular uptake.[11] Research has shown that both the position and the size of the halogen atom significantly affect the affinity and selectivity for LAT1.[11][14]

-

Ortho-position (Position 2): Affinity for LAT1 increases with the size of the halogen (I > Br > Cl > F). This position appears critical for enhancing selectivity for LAT1 over the related transporter, LAT2.[11][14]

-

Meta-position (Position 3): Affinity for both LAT1 and LAT2 increases with halogen size.[11]

-

Para-position (Position 4): This position is characteristic of pCPA, the classic TPH inhibitor.

Table 2: Influence of Halogenation on LAT1 Affinity

| Halogen Position | Effect of Increasing Halogen Size (F → I) on LAT1 Affinity |

|---|---|

| Position 2 (ortho) | Strong Increase |

| Position 3 (meta) | Moderate Increase |

| Position 4 (para) | Less systematically studied for LAT1 affinity relative to other positions |

Data synthesized from studies on competitive LAT1 inhibition.[11][14]

This interaction with LAT1 is a critical upstream event; the ability of the compound to enter the cell, particularly neurons, is a prerequisite for its subsequent inhibition of intracellular TPH.

Modulation of Glutamatergic Systems

Certain halogenated derivatives, particularly those of tyrosine (a closely related aromatic amino acid), have demonstrated neuroprotective effects by depressing excitatory glutamatergic synaptic transmission.[15] For instance, 3,5-dibromo-L-tyrosine (DBrT) was shown to reduce neuronal damage in models of ischemia by attenuating glutamate receptor overactivation.[15] While distinct from the serotonin-depleting mechanism of pCPA, this highlights that halogenation of aromatic amino acids can confer potent, and potentially therapeutic, neuromodulatory properties through different pathways.

Section 3: Experimental Methodologies & Protocols

Validating the mechanism of action requires robust experimental models. Here, we outline core protocols.

Protocol: In Vivo Serotonin Depletion in a Rodent Model

This protocol describes a standard method to induce and quantify serotonin depletion using p-chlorophenylalanine.

Objective: To measure the reduction in brain serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), following pCPA administration.

Methodology:

-

Animal Selection: Use adult male Sprague-Dawley rats (250-300g). House animals on a 12:12 light-dark cycle with ad libitum access to food and water.

-

Compound Preparation: Prepare a suspension of p-chlorophenylalanine (pCPA) in a vehicle solution (e.g., 0.9% saline with a drop of Tween 80 to aid suspension). A typical dose is 150-300 mg/kg.[9][16][17]

-

Administration: Administer pCPA via intraperitoneal (i.p.) injection. For a robust depletion, injections may be given on two or three consecutive days.[9][16] A control group should receive vehicle-only injections.

-

Time Course: The peak effect of serotonin depletion is typically observed 3-4 days after the initial injection.[16]

-

Tissue Collection: At the designated endpoint, euthanize animals according to approved ethical guidelines. Rapidly dissect the brain and isolate specific regions of interest (e.g., hypothalamus, striatum, hippocampus). Immediately freeze tissues on dry ice or in liquid nitrogen and store at -80°C.

-

Neurochemical Analysis:

-

Homogenize the brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins.

-

Filter the supernatant.

-

Quantify the concentrations of 5-HT and 5-HIAA in the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[18]

-

-

Data Analysis: Express 5-HT and 5-HIAA levels as a percentage of the levels measured in the vehicle-treated control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Caption: Experimental workflow for an in vivo serotonin depletion study.

Protocol: In Vitro TPH Inhibition Assay

Objective: To determine the inhibitory constant (IC50) of a halogenated phenylalanine ester against TPH.

Methodology:

-

Enzyme Source: Use a purified recombinant TPH1 or TPH2 enzyme, or a brain tissue homogenate known to contain TPH activity.

-

Reaction Buffer: Prepare a buffer containing necessary cofactors for TPH activity, including a pterin cofactor (like 6-methyltetrahydropterin), a reducing agent (like dithiothreitol), and iron (Fe²⁺).

-

Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., pCPA methyl ester) and create a series of dilutions to test a range of concentrations.

-

Reaction Initiation: In a microplate, combine the reaction buffer, TPH enzyme, and varying concentrations of the inhibitor. Allow a brief pre-incubation period. Initiate the reaction by adding the substrate, L-tryptophan.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Product Quantification: Measure the amount of 5-HTP produced. This can be done using HPLC-ED or a fluorescent detection method.

-

Data Analysis: Plot the enzyme activity (% of control without inhibitor) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Section 4: Applications and Implications

A Foundational Research Tool

The primary application of halogenated phenylalanine esters, particularly pCPA, is as a pharmacological tool to probe the function of the serotonin system. By creating a specific and profound depletion of serotonin, researchers can observe the resulting behavioral, physiological, and neurological consequences. This approach has been fundamental to establishing the role of serotonin in:

Therapeutic Potential and Limitations

The ability of pCPA to drastically lower serotonin levels led to its experimental use in treating conditions of serotonin excess, most notably carcinoid syndrome, a condition where neuroendocrine tumors produce large amounts of serotonin, causing severe diarrhea and flushing.[1][2] While effective at reducing serotonin and its metabolites, the clinical development of pCPA was halted due to significant adverse effects, including psychiatric disturbances, hypersensitivity reactions, and general toxicity.[1][2] The insights gained from these early clinical explorations have guided the development of newer, more specific TPH inhibitors with improved safety profiles.

Conclusion

The mechanism of action of halogenated phenylalanine esters is a classic example of targeted enzyme inhibition. Centered on the irreversible inactivation of tryptophan hydroxylase, these compounds induce a profound and selective depletion of serotonin, making them indispensable tools for neuroscience research. Understanding their secondary interactions, such as with LAT1 amino acid transporters, adds a layer of complexity and reveals how structure-activity relationships govern not only target engagement but also the critical preceding steps of drug disposition. While direct therapeutic applications have been limited by toxicity, the foundational knowledge derived from studying these molecules continues to inform the design of novel therapeutics targeting the serotonergic system and beyond.

References

-

Fenclonine | C9H10ClNO2 | CID 4652 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Fenclonine - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Fenclonine - Grokipedia. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]

-

fenclonine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 21, 2026, from [Link]

-